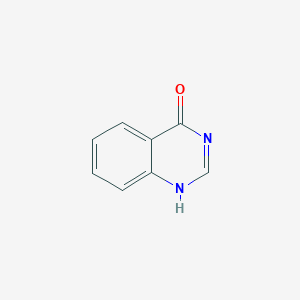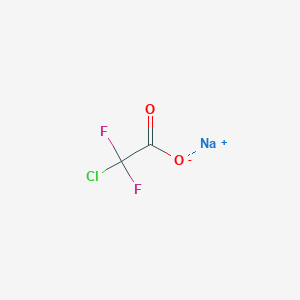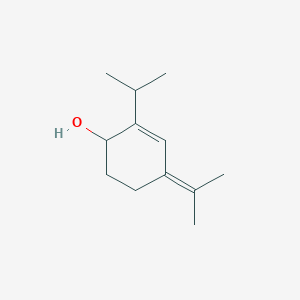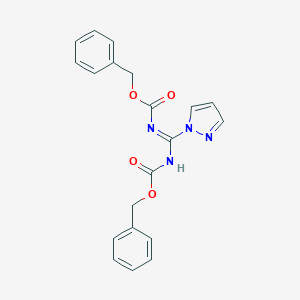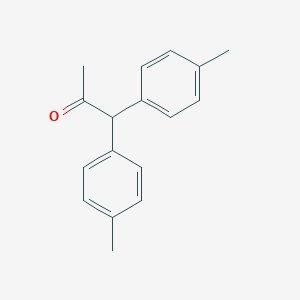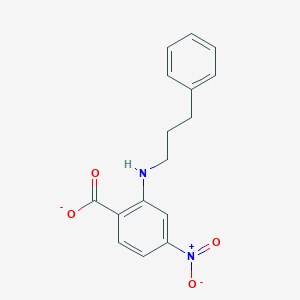
4-Nitro-2-(3-phenylpropylamino)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Nitro-2-(3-phenylpropylamino)benzoate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known by its chemical name, NPPB, and has been shown to have a variety of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of NPPB is complex and not fully understood. It is known to interact with chloride channels, blocking their activity and causing a decrease in chloride ion influx. This can lead to changes in membrane potential and cellular excitability. NPPB has also been shown to inhibit the activity of certain enzymes involved in inflammation, further contributing to its anti-inflammatory effects.
Biochemische Und Physiologische Effekte
NPPB has a variety of biochemical and physiological effects that have been studied in vitro and in vivo. In addition to its effects on chloride channels and inflammation, NPPB has been shown to inhibit the activity of certain ion channels, including potassium channels and calcium channels. It has also been shown to have effects on cell proliferation and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of NPPB for lab experiments is its specificity as a chloride channel blocker. This allows researchers to study the role of chloride channels in cellular physiology without the interference of other ion channels. However, there are also limitations to the use of NPPB, including its potential toxicity and the need for careful dosing to avoid non-specific effects.
Zukünftige Richtungen
There are a variety of future directions for research on NPPB. One area of interest is the development of more specific and potent chloride channel blockers based on the structure of NPPB. Another area of interest is the potential use of NPPB as a therapeutic agent for inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of NPPB and its effects on cellular physiology.
Synthesemethoden
The synthesis of NPPB can be achieved through a multi-step process that involves the reaction of 2-nitrobenzoic acid with 3-phenylpropylamine. This reaction results in the formation of 2-(3-phenylpropylamino)benzoic acid, which is then converted to NPPB through the addition of nitric acid. The final product is a yellow crystalline powder that is soluble in organic solvents.
Wissenschaftliche Forschungsanwendungen
NPPB has been shown to have a variety of applications in scientific research, particularly in the fields of physiology and pharmacology. One of the primary uses of NPPB is as a chloride channel blocker, which can be used to study the role of chloride channels in cellular physiology. NPPB has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Eigenschaften
CAS-Nummer |
158913-21-4 |
|---|---|
Produktname |
4-Nitro-2-(3-phenylpropylamino)benzoate |
Molekularformel |
C16H15N2O4- |
Molekulargewicht |
299.3 g/mol |
IUPAC-Name |
4-nitro-2-(3-phenylpropylamino)benzoate |
InChI |
InChI=1S/C16H16N2O4/c19-16(20)14-9-8-13(18(21)22)11-15(14)17-10-4-7-12-5-2-1-3-6-12/h1-3,5-6,8-9,11,17H,4,7,10H2,(H,19,20)/p-1 |
InChI-Schlüssel |
OTSBHGGBOIOBCD-UHFFFAOYSA-M |
SMILES |
C1=CC=C(C=C1)CCCNC2=C(C=CC(=C2)[N+](=O)[O-])C(=O)[O-] |
Kanonische SMILES |
C1=CC=C(C=C1)CCCNC2=C(C=CC(=C2)[N+](=O)[O-])C(=O)[O-] |
Andere CAS-Nummern |
158913-21-4 |
Synonyme |
4-nitro-2-(3-phenylpropylamino)benzoate 4-NPPB |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



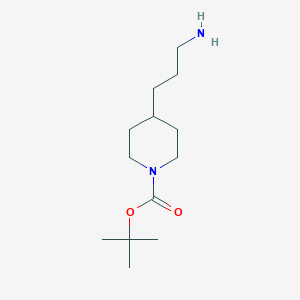
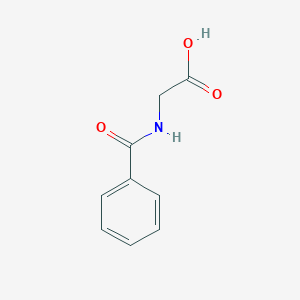
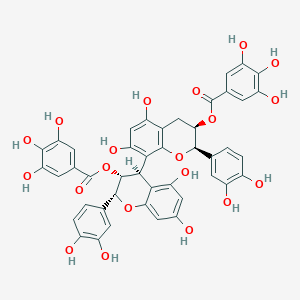

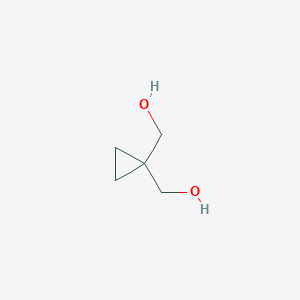
![Bicyclo[4.2.0]octa-1,3,5-trien-7-ol, 7-(1-methylethyl)-(9CI)](/img/structure/B119860.png)
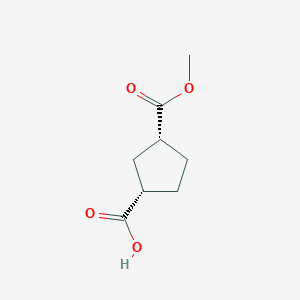
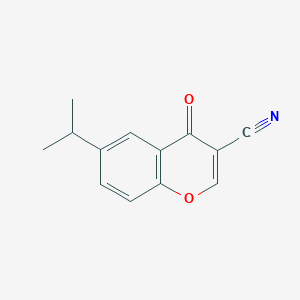
![6-Aminobenzo[d]isoxazol-3(2H)-one](/img/structure/B119866.png)
